molecular formula C12H11NO B13700114 O-(3-Biphenylyl)hydroxylamine

O-(3-Biphenylyl)hydroxylamine

Cat. No.: B13700114
M. Wt: 185.22 g/mol
InChI Key: AINXNKLPYUFGLY-UHFFFAOYSA-N
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Description

O-(3-Biphenylyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Biphenylyl)hydroxylamine typically involves the reaction of 3-bromobiphenyl with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-(3-Biphenylyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(3-Biphenylyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3-Biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including electrophilic amination and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(3-Biphenylyl)hydroxylamine is unique due to its biphenyl structure, which imparts distinct chemical properties compared to other hydroxylamines. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and other applications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

O-(3-phenylphenyl)hydroxylamine

InChI

InChI=1S/C12H11NO/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2

InChI Key

AINXNKLPYUFGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)ON

Origin of Product

United States

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